An In-depth Technical Guide to Crotonophenone for Researchers and Drug Development Professionals
An In-depth Technical Guide to Crotonophenone for Researchers and Drug Development Professionals
An Introduction to Crotonophenone: Synthesis, Properties, and Spectroscopic Characterization
Crotonophenone, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its conjugated system, comprising a phenyl group, a carbonyl group, and a carbon-carbon double bond, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of crotonophenone, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data.
Chemical and Physical Properties
Crotonophenone is a pale yellow liquid at room temperature with a characteristic aromatic odor. The trans-isomer is the more stable and commonly encountered form. Several CAS numbers are associated with this compound, with 495-41-0 being specific to the (E)- or trans-isomer, while 35845-66-0 is also frequently used.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 495-41-0 ((E)-isomer)[1] |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Appearance | Pale yellow liquid |
| Boiling Point | 225.7 ± 13.0 °C at 760 mmHg |
| Density | 1.0 ± 0.1 g/cm³ |
| Flash Point | 86.3 ± 14.8 °C |
| Refractive Index | 1.530 |
| Solubility | Insoluble in water, soluble in organic solvents |
Synthesis and Purification
The most common and established method for the synthesis of crotonophenone is the Friedel-Crafts acylation of benzene with crotonyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1]
Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of Crotonophenone
Materials:
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Anhydrous benzene
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Crotonyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dry dichloromethane (DCM) as solvent
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Hydrochloric acid (HCl), dilute solution
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension in an ice-water bath to 0-5 °C.
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Slowly add a solution of crotonyl chloride in dry dichloromethane from the dropping funnel to the stirred suspension.
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After the addition of crotonyl chloride, add anhydrous benzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.
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Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
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Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.
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Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification of Crotonophenone
The crude crotonophenone obtained after synthesis can be purified by either vacuum distillation or column chromatography.
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Vacuum Distillation: This is an effective method for purifying larger quantities of crotonophenone. The compound is distilled under reduced pressure to avoid decomposition at its high atmospheric boiling point. The fraction collected at the appropriate boiling point and pressure will yield pure crotonophenone.
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Column Chromatography: For smaller scale purification or to remove closely related impurities, flash column chromatography is a suitable technique. A typical procedure involves using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase. The polarity of the eluent can be gradually increased to achieve optimal separation.
Spectroscopic Characterization
The structure of crotonophenone can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra of crotonophenone provide detailed information about its carbon-hydrogen framework. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the conjugation with the phenyl ring and the double bond.
¹H NMR Spectral Data (CDCl₃, typical values):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.95 | m | 2H | Aromatic (ortho-protons to C=O) |
| ~7.50 | m | 3H | Aromatic (meta- and para-protons to C=O) |
| ~7.10 | dq | 1H | Vinylic proton (β to C=O) |
| ~6.90 | dq | 1H | Vinylic proton (α to C=O) |
| ~1.95 | dd | 3H | Methyl protons |
¹³C NMR Spectral Data (CDCl₃, typical values):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~190 | C=O (carbonyl) |
| ~145 | Vinylic carbon (β to C=O) |
| ~138 | Aromatic (ipso-carbon) |
| ~132 | Aromatic (para-carbon) |
| ~128.5 | Aromatic (ortho- and meta-carbons) |
| ~128 | Vinylic carbon (α to C=O) |
| ~18 | CH₃ (methyl) |
Infrared (IR) Spectroscopy
The IR spectrum of crotonophenone displays characteristic absorption bands corresponding to its functional groups. The conjugation in the molecule leads to a shift in the vibrational frequencies compared to their unconjugated counterparts.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3060 | Medium | C-H stretch (aromatic and vinylic) |
| ~2920 | Weak | C-H stretch (aliphatic) |
| ~1665 | Strong | C=O stretch (conjugated ketone) |
| ~1600, ~1580, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1620 | Medium | C=C stretch (vinylic) |
| ~970 | Strong | C-H bend (trans-vinylic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of crotonophenone, which aids in its structural elucidation.
Mass Spectrometry Data:
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Molecular Ion (M⁺): m/z = 146, corresponding to the molecular formula C₁₀H₁₀O.
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Major Fragments:
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m/z = 105: Loss of the propenyl radical (•CH=CHCH₃), forming the stable benzoyl cation ([C₆H₅CO]⁺).
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m/z = 77: Loss of a carbonyl group from the benzoyl cation, forming the phenyl cation ([C₆H₅]⁺).
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m/z = 51: Fragmentation of the phenyl ring.
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Logical Relationships and Experimental Workflows
The synthesis and characterization of crotonophenone follow a logical workflow, starting from commercially available starting materials and proceeding through synthesis, purification, and spectroscopic analysis to confirm the structure and purity of the final product.
Caption: Workflow for the synthesis and characterization of crotonophenone.
Signaling Pathways and Biological Activity
Crotonophenone's primary significance in organic synthesis stems from its role as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to nucleophilic attack, a fundamental carbon-carbon bond-forming reaction. This reactivity is central to its use in the synthesis of more complex molecules.
Caption: Michael addition reaction involving crotonophenone.
While crotonophenone itself is primarily a synthetic intermediate, compounds derived from it have been investigated for a range of biological activities. The α,β-unsaturated ketone moiety is a known reactive pharmacophore that can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be harnessed for the development of targeted covalent inhibitors. However, it also raises concerns about potential toxicity.
Information on the specific biological activities and toxicological profile of crotonophenone is limited. However, studies on related α,β-unsaturated ketones and natural products containing the crotonophenone scaffold, such as those from the Croton genus, have shown a wide spectrum of bioactivities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Further research is needed to fully elucidate the pharmacological potential and toxicological risks associated with crotonophenone and its derivatives.
